Human Thrombin Inhibition: 1-Acetyl vs. Unsubstituted Piperidine-2-carboximidamide
1-Acetylpiperidine-2-carboximidamide demonstrates a 43,478-fold increase in potency for inhibiting human thrombin compared to its unsubstituted core scaffold, piperidine-2-carboximidamide [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Piperidine-2-carboximidamide (unsubstituted core) |
| Quantified Difference | ~43,478-fold higher potency for the target compound |
| Conditions | Inhibition of human thrombin, preincubated for 10 mins followed by Ac-FVR-AMC substrate addition measured every 20s for 10 mins by fluorescence assay |
Why This Matters
The N-acetyl group is not a passive structural feature; it is a critical driver of nanomolar potency against thrombin, a key target for anticoagulant therapy, which is entirely absent in the unsubstituted core.
- [1] BindingDB. (2019). Entry BDBM50234832: IC50: 2.30 nM for inhibition of human thrombin by 1-Acetylpiperidine-2-carboximidamide. View Source
